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2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid
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Overview
Description
2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid is a fluorinated aromatic compound with a pyrrolidine moiety. The presence of fluorine in the structure imparts unique chemical and biological properties, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Moiety: The pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Coupling Reactions: The pyrrolidine moiety is coupled with a benzoic acid derivative through amide bond formation, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidine moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(2-pyridylcarbamoyl)phenylboronic acid
- 2-Fluoropyridine-3-carboxylic acid
Uniqueness
2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid is unique due to the combination of the fluorine atom and the pyrrolidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or unique material properties.
Properties
IUPAC Name |
2-fluoro-5-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c19-16-7-6-13(11-15(16)18(22)23)12-4-3-5-14(10-12)17(21)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQSTEWVRCFPGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692101 |
Source
|
Record name | 4-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262010-87-6 |
Source
|
Record name | 4-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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